molecular formula C9H12N2 B2374450 2-(1-Aminocyclopropyl)aniline CAS No. 1314761-25-5

2-(1-Aminocyclopropyl)aniline

Cat. No.: B2374450
CAS No.: 1314761-25-5
M. Wt: 148.209
InChI Key: JYPHCLNBVNXPFR-UHFFFAOYSA-N
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Description

2-(1-Aminocyclopropyl)aniline is an organic chemical compound with the chemical formula C9H11N. It has generated interest in the field of organic chemistry and pharmacology due to its unique physical and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Aminocyclopropyl)aniline typically involves the cyclopropanation of aniline derivatives. One common method is the reaction of aniline with cyclopropylamine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using advanced catalytic systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Specific details on industrial methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions: 2-(1-Aminocyclopropyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, leading to a variety of substituted aniline derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Various amine derivatives.

    Substitution: Substituted aniline derivatives with different functional groups.

Scientific Research Applications

2-(1-Aminocyclopropyl)aniline has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(1-Aminocyclopropyl)aniline involves its interaction with specific molecular targets and pathways. The aminocyclopropyl group can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    Aniline: A simpler aromatic amine with a single amino group attached to a benzene ring.

    Cyclopropylamine: Contains a cyclopropyl group attached to an amino group, lacking the aromatic ring.

    Substituted Anilines: Various aniline derivatives with different substituents on the aromatic ring.

Uniqueness: 2-(1-Aminocyclopropyl)aniline is unique due to the presence of both an aminocyclopropyl group and an aniline moiety.

Properties

IUPAC Name

2-(1-aminocyclopropyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-8-4-2-1-3-7(8)9(11)5-6-9/h1-4H,5-6,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYPHCLNBVNXPFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314761-25-5
Record name 2-(1-aminocyclopropyl)aniline
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